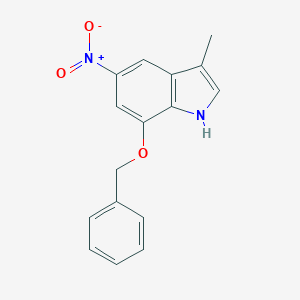

7-(benzyloxy)-3-methyl-5-nitro-1H-indole

Description

Historical Perspectives on Indole (B1671886) Derivatives in Medicinal Chemistry

The journey into the chemical world of indoles began in the 19th century with the investigation of the dye indigo. In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole, laying the groundwork for a field of study that would blossom over the subsequent decades. researchgate.net By the early 20th century, the identification of the indole nucleus in essential biomolecules like the amino acid tryptophan and various alkaloids intensified research efforts. researchgate.net This historical foundation paved the way for the discovery of numerous indole-containing drugs, such as the antihypertensive agent reserpine (B192253) and the anti-inflammatory indomethacin, cementing the indole scaffold's role in therapeutic development. rsc.org

Fundamental Significance of the Indole Scaffold in Contemporary Drug Discovery

The indole ring system is a versatile building block in modern drug discovery, with its derivatives showing a remarkable breadth of pharmacological activities. Current time information in Rohtak Division, IN.wikipedia.org Its structural features allow for diverse substitutions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of molecules to optimize their interaction with biological targets. researchgate.net The ability of the indole nitrogen to act as a hydrogen bond donor and the pi-electron system's capacity for various interactions contribute to its "privileged" status. This has led to the development of a multitude of indole-based compounds targeting a wide array of conditions, including cancer, microbial infections, and neurological disorders. clockss.orgresearchgate.net

Broad Overview of Substituted Indoles in Biological Applications

The therapeutic landscape of substituted indoles is exceptionally broad. nih.gov Different substitution patterns on the indole ring give rise to a wide spectrum of biological activities. For instance, modifications at the C3 position are common in many simple indole alkaloids with diverse biological effects. nih.gov The introduction of various functional groups can lead to compounds with anticancer, antiviral, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov For example, certain 5-nitroindole (B16589) derivatives have been investigated for their potential as anticancer agents by targeting G-quadruplex DNA. nih.gov The versatility of the indole scaffold continues to make it a focal point for the design and synthesis of novel therapeutic agents. Current time information in Rohtak Division, IN.nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-nitro-7-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-9-17-16-14(11)7-13(18(19)20)8-15(16)21-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUILDQBDKMCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2OCC3=CC=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560389 | |

| Record name | 7-(Benzyloxy)-3-methyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127028-21-1 | |

| Record name | 7-(Benzyloxy)-3-methyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 7 Benzyloxy 3 Methyl 5 Nitro 1h Indole Analogues

Influence of Positional Isomerism on Biological Activity Profiles

The substitution pattern on the indole (B1671886) ring is a critical determinant of biological activity. The relative positions of the benzyloxy, methyl, and nitro groups in analogues of 7-(benzyloxy)-3-methyl-5-nitro-1H-indole can significantly alter their interaction with biological targets, leading to variations in efficacy and selectivity.

Research on various classes of indole derivatives has consistently demonstrated the profound impact of positional isomerism. For instance, in a study of nitro-substituted chalcones, the position of the nitro group on the aromatic rings was found to be a key factor in their anti-inflammatory and vasorelaxant activities. mdpi.com Specifically, an ortho-positioned nitro group on one of the rings resulted in the highest inhibitory activity against certain enzymes. mdpi.com Similarly, studies on nitro and methyl-nitro derivatives of indoline, indole, indazole, and benzimidazole (B57391) revealed that the mutagenic activity was highly dependent on the position of the nitro group. nih.gov A nitro group at the C5 or C6 position generally resulted in measurable mutagenic activity, whereas substitution at C4 or C7 led to weakly or non-mutagenic compounds. nih.gov

The position of the methyl group at C3 is also significant. While the 3-position is a common site for substitution in bioactive indoles, moving it to other positions, such as C2, could alter the molecule's interaction with target proteins. For example, in a series of indolyl methylamines, the attachment of the side-chain at the 2-position was critical for selective MAO-B inhibition. nih.gov

The following table summarizes the influence of substituent position on the activity of various indole derivatives, providing insights into the potential effects of isomerism on the biological profile of this compound analogues.

| Compound Class | Substituent | Positional Effect on Activity | Reference |

| Nitro-substituted chalcones | Nitro group | Ortho-position on ring A led to the highest anti-inflammatory activity. | mdpi.com |

| Nitro and methyl-nitro indoles | Nitro group | C5 or C6 substitution resulted in higher mutagenic activity compared to C4 or C7. | nih.gov |

| 2-indolyl methylamines | Side-chain | Attachment at the 2-position was crucial for selective MAO-B inhibition. | nih.gov |

| Oxazolidinone derivatives | Benzotriazole (B28993) | Linearly attached benzotriazole showed more potency than the angular isomer. | nih.gov |

Contribution of the Benzyloxy Moiety to Pharmacological Potency

The benzyloxy group at the 7-position of the indole core is a significant feature that can profoundly influence the pharmacological properties of the molecule. This group can participate in various non-covalent interactions, including hydrophobic and stacking interactions, with biological targets.

The presence of a benzyloxy group has been shown to be critical for the selective inhibition of monoamine oxidase B (MAO-B) in a series of 2-indolyl methylamines. nih.gov Specifically, a benzyloxy group at the 5-position of the indole ring increased the hydrophobicity of the compounds, which is consistent with the environment of the MAO-B active site. nih.gov This substitution resulted in a switch from MAO-A to MAO-B selective inhibition. nih.gov For instance, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) was found to be a potent and selective MAO-B inhibitor, demonstrating the importance of the benzyloxy moiety for both potency and selectivity. nih.gov

In another study on chalcone (B49325) derivatives, the introduction of a benzyloxy group at the para position of the B-ring enhanced MAO-B inhibition. nih.gov These benzyloxy chalcones also exhibited significant permeability across the blood-brain barrier, a crucial property for CNS-acting drugs. nih.gov

The benzyloxy group in this compound can be expected to contribute to the molecule's binding affinity for various receptors through similar hydrophobic and stacking interactions. The flexible nature of the benzyl (B1604629) group allows it to adopt different conformations to fit into a binding pocket. Furthermore, the oxygen atom of the benzyloxy group can potentially act as a hydrogen bond acceptor. The stability of the benzyloxy group under certain reaction conditions has also been noted, which is an important consideration in drug design and synthesis. clockss.org

The table below presents data on the impact of the benzyloxy group on the biological activity of different compound series.

| Compound Series | Position of Benzyloxy Group | Observed Effect | IC50/Ki Value | Reference |

| N-(2-propynyl)-2-(indol)methylamines | 5-position | Selective MAO-B inhibition | Ki for MAO-B = 0.75 ± 0.15 nM | nih.gov |

| Aryl/heteroaryl chalcones | para-position of B-ring | Potent hMAO-B inhibition | IC50 = 0.067 µM | nih.gov |

Impact of the Methyl Group on Receptor Interactions and Efficacy

The methyl group at the 3-position of the indole ring, while seemingly a simple substituent, can have a significant impact on the molecule's biological activity. This group can influence the molecule's conformation, lipophilicity, and steric interactions within a receptor's binding site.

In a study of methylindoles as modulators of the human aryl hydrocarbon receptor (AhR), the position of the methyl group was found to be critical for determining whether the compound acted as an agonist or an antagonist. nih.gov For example, 3-methyl-indole (skatole) was identified as an antagonist of the AhR, while 4-methyl-indole was a potent agonist. nih.gov This highlights the subtle yet profound influence of the methyl group's position on receptor interaction and subsequent biological response.

Conversely, the presence of a methyl group can also introduce steric hindrance, which may either prevent the molecule from binding to a particular receptor or, alternatively, lock it into a specific, active conformation. For instance, in a series of N-(indol-3-ylglyoxylyl)aminoacids, the α-methyl side chain did not seem to occupy a sterically hindered cleft within the benzodiazepine (B76468) receptor, as both optical isomers showed similar binding affinities. nih.gov

The following table summarizes the effects of methyl group substitution on the activity of various indole derivatives.

| Compound | Position of Methyl Group | Receptor/Target | Observed Activity | Reference |

| 3-Methyl-indole (Skatole) | 3-position | Human Aryl Hydrocarbon Receptor (AhR) | Antagonist (IC50; 19 μM) | nih.gov |

| 4-Methyl-indole | 4-position | Human Aryl Hydrocarbon Receptor (AhR) | Agonist (EMAX 134%) | nih.gov |

| 2,3-diMethyl-indole | 2- and 3-positions | Human Aryl Hydrocarbon Receptor (AhR) | Antagonist (IC50; 11 μM) | nih.gov |

Role of the Nitro Group in Modulating Biological Responses

The nitro group is a strong electron-withdrawing group that can significantly modulate the electronic properties of the indole ring system, thereby influencing its biological activity. mdpi.com The presence of a nitro group can also introduce the potential for specific interactions, such as hydrogen bonding and dipole-dipole interactions, with receptor sites.

In several studies, the nitro group has been identified as a critical pharmacophore. For example, in a series of 2-aryl-1H-indole derivatives designed as inhibitors of the NorA efflux pump in Staphylococcus aureus, the nitro group at the C-5 position was found to be essential for synergistic activity. researchgate.net Similarly, research on 5-nitroindole (B16589) derivatives as c-Myc G-quadruplex binders in cancer cells demonstrated that the 5-nitro group was critical for binding. nih.gov

The electron-withdrawing nature of the nitro group at the 5-position of this compound deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution and influences the acidity of the indole N-H. This can be crucial for interactions with specific amino acid residues in a target protein. mdpi.comnih.gov The nitro group can also participate in redox reactions within cells, which can lead to cytotoxic effects, a property exploited in some antimicrobial and anticancer agents. mdpi.comnih.gov

The table below provides examples of the role of the nitro group in the biological activity of indole derivatives.

| Compound Class | Position of Nitro Group | Biological Target/Activity | Key Finding | Reference |

| 2-aryl-1H-indoles | 5-position | NorA efflux pump inhibitor | Essential for synergistic activity | researchgate.net |

| 5-nitroindole derivatives | 5-position | c-Myc G-quadruplex binder | Critical for binding | nih.gov |

| Substituted 5-nitroindoles | 5-position | Anticancer activity (HeLa cells) | Showed anti-proliferative effects | nih.gov |

| Nitro-substituted chalcones | ortho-position (ring A) | Anti-inflammatory | Highest percentage of inhibition | mdpi.com |

Rational Design Principles for Optimized Indole-Based Scaffolds

The development of optimized indole-based scaffolds relies on a thorough understanding of the structure-activity relationships discussed in the preceding sections. Rational drug design principles can be applied to fine-tune the properties of lead compounds like this compound to enhance their potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

Key principles for the rational design of indole-based compounds include:

Scaffold Hopping and Isosteric Replacement: Replacing the indole core with other heterocyclic systems, such as azaindoles, or making isosteric replacements of key functional groups can lead to improved properties. For example, the replacement of the indole N-H with other groups can modulate hydrogen bonding capacity. mdpi.com

Modulation of Physicochemical Properties: The substituents on the indole ring can be modified to optimize lipophilicity, solubility, and metabolic stability. For instance, the introduction of polar groups can enhance aqueous solubility, while the modification of metabolically labile sites can improve the compound's half-life.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict the binding mode of indole derivatives and guide the design of new analogues with improved affinity and selectivity. nih.govnih.gov

Multi-target Drug Design: Given the complexity of many diseases, designing indole-based compounds that can modulate multiple targets simultaneously is a promising strategy. nih.gov This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

The indole scaffold is a versatile platform for the development of new therapeutic agents. nih.govresearchgate.netnih.gov By systematically investigating the effects of different substituents and their positions on the indole ring, as exemplified by the analysis of this compound analogues, medicinal chemists can continue to develop novel and effective drugs for a wide range of diseases.

Anticancer Potential and Antitumor Mechanisms

The 5-nitroindole core structure has been identified as a promising pharmacophore in the development of new anticancer agents. Research has explored its role in inhibiting cancer cell growth through various mechanisms.

Inhibition of Cancer Cell Proliferation

Recent studies have highlighted the antiproliferative effects of substituted 5-nitroindole derivatives against various cancer cell lines. For instance, a series of pyrrolidine-substituted 5-nitroindole compounds have demonstrated the ability to inhibit the proliferation of human cancer cells. nih.gov

In one study, two such derivatives, compounds 5 and 7 , were particularly effective in inhibiting the proliferation of HeLa (human cervical cancer) cells, with IC₅₀ values of 5.08 ± 0.91 μM and 5.89 ± 0.73 μM, respectively. nih.gov These findings underscore the potential of the 5-nitroindole scaffold as a basis for the development of novel antiproliferative agents.

| Compound | Cell Line | IC₅₀ (μM) |

| Compound 5 | HeLa | 5.08 ± 0.91 |

| Compound 7 | HeLa | 5.89 ± 0.73 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of two pyrrolidine-substituted 5-nitroindole derivatives against the HeLa cancer cell line.

Modulation of Programmed Cell Death Pathways

The anticancer activity of 5-nitroindole derivatives is also linked to their ability to modulate programmed cell death pathways. The aforementioned pyrrolidine-substituted 5-nitroindoles have been shown to induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells. nih.gov This disruption of the normal cell cycle can lead to the initiation of apoptosis, or programmed cell death.

Furthermore, these compounds were found to increase the concentration of intracellular reactive oxygen species (ROS). nih.gov Elevated ROS levels can induce cellular stress and damage, ultimately triggering apoptotic pathways. The anticancer effect of compound 7 on HeLa cells was significantly reversed by treatment with the antioxidant N-acetyl cysteine (NAC), confirming the role of ROS in its mechanism of action. nih.gov

The primary mechanism identified for these particular 5-nitroindole derivatives is their ability to bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc gene. nih.gov The c-Myc oncogene is a critical regulator of cell proliferation and its downregulation is a key strategy in cancer therapy. By stabilizing the G-quadruplex, these compounds inhibit the transcription of the c-Myc gene, leading to reduced levels of the c-Myc protein and subsequently, a decrease in cell proliferation and the induction of apoptosis. nih.gov

Interference with Protein Kinase Activities

While the broader class of indole derivatives has been extensively investigated as protein kinase inhibitors, specific studies focusing on 5-nitroindole derivatives in this context are limited. nih.gov Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. The development of kinase inhibitors is a major focus in oncology drug discovery. nih.gov The indole scaffold is a common feature in many patented kinase inhibitors, targeting a wide range of kinases including platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and Bruton's tyrosine kinase (BTK). nih.gov However, further research is required to specifically elucidate the potential of 5-nitroindole derivatives as protein kinase inhibitors.

Disruption of Tubulin Polymerization Dynamics

Tubulin polymerization is a critical process for cell division, and agents that interfere with it are potent anticancer drugs. nih.gov The indole nucleus is a key structural feature in many known tubulin polymerization inhibitors. nih.govnih.gov Research has shown that various indole derivatives can inhibit tubulin assembly, leading to cell cycle arrest and apoptosis. nih.gov

While direct evidence for 5-nitroindole derivatives as potent tubulin polymerization inhibitors is not abundant, the synthesis of molecules containing a 5-nitroindole moiety for targeting tubulin has been reported. For instance, a "5-Nitro-1-(ethoxymethyl)-1H-indole-2-carboxylic Acid" was used as an intermediate in the synthesis of indole-modified latonduine derivatives, which were found to be potent microtubule-destabilizing agents. acs.org This suggests that the 5-nitroindole scaffold can be incorporated into molecules designed to disrupt tubulin dynamics, although its direct contribution to this specific activity requires more focused investigation.

Antimicrobial and Antiviral Properties

In addition to their anticancer potential, 5-nitroindole derivatives have also been explored for their antimicrobial and antiviral activities.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial properties of 5-nitroindole derivatives have been demonstrated in several studies. For example, 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases have shown growth inhibition of Gram-positive bacteria, although they exhibited little to no activity against Gram-negative bacteria.

In a different approach, 5-nitroindole-capped copper oxide/zinc oxide (CuO/ZnO) bimetallic nanoparticles were synthesized and tested against both Gram-positive and Gram-negative bacteria. These nanoparticles exhibited strong antibacterial and antibiofilm properties against multidrug-resistant strains of Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

Antiviral Activity

The antiviral potential of 5-nitroindole derivatives has also been investigated. A study on 3-hydrazono-5-nitro-2-indolinone derivatives revealed weak activity against the Yellow Fever Virus (YFV). researchgate.net Specifically, compounds 1c , 2b , and 3b showed some inhibitory effect. researchgate.net Additionally, compounds 2b , 3a , 3f , 4e , and 4f were found to inhibit the growth of Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. researchgate.net These findings, although preliminary, suggest that the 5-nitroindole scaffold could serve as a starting point for the development of novel antiviral agents.

| Compound | Virus | Activity |

| 1c | Yellow Fever Virus (YFV) | Weak Inhibition |

| 2b | Yellow Fever Virus (YFV) | Weak Inhibition |

| 3b | Yellow Fever Virus (YFV) | Weak Inhibition |

| 2b | Bovine Viral Diarrhea Virus (BVDV) | Inhibition |

| 3a | Bovine Viral Diarrhea Virus (BVDV) | Inhibition |

| 3f | Bovine Viral Diarrhea Virus (BVDV) | Inhibition |

| 4e | Bovine Viral Diarrhea Virus (BVDV) | Inhibition |

| 4f | Bovine Viral Diarrhea Virus (BVDV) | Inhibition |

This table summarizes the reported antiviral activity of various 3-hydrazono-5-nitro-2-indolinone derivatives.

Antifungal and Antiparasitic Actions

The indole nucleus is a common motif in compounds exhibiting antifungal and antiparasitic properties. The introduction of a nitro group can further enhance this activity.

Antifungal Activity:

Research into novel antifungal agents has explored indole derivatives containing other heterocyclic moieties. For instance, a series of 24 indole derivatives featuring a 1,3,4-thiadiazole (B1197879) ring were synthesized and evaluated for their in vitro antifungal efficacy against fourteen plant pathogenic fungi. nih.gov One of the most promising compounds, designated as Z2, demonstrated superior bioactivity against Botrytis cinerea with a half-maximal effective concentration (EC50) of 2.7 μg/mL. This was significantly more potent than the commercial fungicides azoxystrobin (B1666510) (EC50 = 14.5 μg/mL) and fluopyram (B1672901) (EC50 = 10.1 μg/mL). nih.gov Further studies on Z2 revealed that it could disrupt the integrity of the fungal cell wall and membrane. nih.gov

Antiparasitic Activity:

The antiparasitic potential of nitroindole derivatives has also been an area of active investigation. A study focused on the synthesis and in vitro evaluation of 5-nitroindole-rhodanine conjugates against trypanosomatid parasites, the causative agents of leishmaniasis and trypanosomiasis. This research was predicated on the known antiparasitic activities of both indole and rhodanine (B49660) scaffolds, with the hypothesis that a hybrid molecule incorporating a nitro group could lead to enhanced potency. nih.gov

Antiviral Activities and Viral Replication Inhibition

Indole derivatives have been recognized for their potential as antiviral agents, with research spanning a variety of viral targets.

One study detailed the antiviral activity of a new indol-3-carboxylic acid derivative against the SARS-CoV-2 virus. actanaturae.ru The compound, dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely suppressed the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. actanaturae.ru The calculated half-maximal inhibitory concentration (IC50) for this compound was 1.84 μM. actanaturae.ru

Another investigation focused on unsymmetrical methylene (B1212753) derivatives of indoles. While the symmetrical Mannich bases were inactive, some of the unsymmetrical derivatives displayed moderate antiviral activity against a range of viruses including HIV-1, Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie B Virus type 2 (CVB-2). nih.gov These findings underscore the importance of the specific molecular structure for antiviral efficacy. nih.gov The isoindole scaffold, a structural isomer of indole, has also been explored for its antiviral potential. jmchemsci.comresearchgate.net

Modulation of Bacterial Multidrug Efflux Pumps

Bacterial efflux pumps are a significant mechanism of antibiotic resistance, and inhibitors of these pumps can restore the efficacy of existing antibiotics. The indole scaffold has been investigated as a potential backbone for the development of such inhibitors. While specific studies on this compound are not available, research on related nitroindoles provides valuable insights.

Studies on 2-aryl-1H-indole derivatives as inhibitors of the NorA efflux pump in Staphylococcus aureus have highlighted the critical role of the nitro group. It was found that the presence of a nitro group at the C-5 position of the indole ring was essential for synergistic activity with the antibacterial agent berberine. nih.gov This suggests that the nitro functionality in compounds like this compound could be a key determinant for potential efflux pump inhibitory activity.

Anti-inflammatory and Immunomodulatory Effects

Indole derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models.

A study on hybrid molecules containing both indole and imidazolidine (B613845) nuclei revealed promising anti-inflammatory and antinociceptive activities. nih.gov The compounds 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52) were shown to reduce leukocyte migration and the release of pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. nih.gov

In another study, indole derivatives of ursolic acid were synthesized and evaluated for their anti-inflammatory potential. These compounds significantly reduced the production of nitric oxide (NO) and the pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. chemrxiv.orgchemrxiv.org Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the LPS-induced production of NO, IL-6, and TNF-α in RAW264.7 cells, with one compound in particular showing potent activity. rsc.org

Activities Related to Metabolic Regulation (e.g., Fructose-1,6-bisphosphatase Inhibition)

Derivatives of 7-nitroindole (B1294693) have been identified as potent inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. Inhibition of FBPase is a potential therapeutic strategy for type 2 diabetes.

In a study aimed at discovering novel FBPase inhibitors, a series of 7-substituted indole derivatives were synthesized and evaluated. It was found that 7-nitro substituted compounds exhibited significantly more potent inhibitory activity compared to their 7-chloro substituted counterparts. This highlights the crucial role of the 7-nitro group for potent FBPase inhibition.

| Compound Type | Substitution | FBPase Inhibitory Activity (IC50) |

| Indole Derivative | 7-nitro | High |

| Indole Derivative | 7-chloro | Moderate |

| Indole Derivative | 7-acetylamino | Inactive |

| Indole Derivative | 7-methyl | Inactive |

This table illustrates the general trend of FBPase inhibitory activity based on substitution at the 7-position of the indole ring.

Neuropharmacological and Central Nervous System (CNS)-Related Activities

The indole nucleus is a core structure in many neuroactive compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). Research has explored the potential of synthetic indole derivatives to modulate various CNS targets.

A study focused on the synthesis of nitroindole derivatives as selective ligands for melatoninergic receptors. It was discovered that a 4-nitro isomer of melatonin displayed very high affinity and selectivity for the MT3 binding site. nih.gov Furthermore, N-methylation of the indole nucleus of this 4-nitro compound potentiated these effects, yielding a highly potent and selective MT3 ligand. nih.gov In contrast, 6- or 7-nitro substitution resulted in a loss of MT3 affinity while retaining good affinity for MT1 and MT2 receptors. nih.gov These findings suggest that the position of the nitro group on the indole ring is a critical determinant of receptor selectivity.

Other Relevant Biological Applications (e.g., Tyrosinase Inhibition, Anti-platelet Aggregation)

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. Indole and its derivatives have been investigated as tyrosinase inhibitors. nih.gov A recent study on nitrophenylpiperazine derivatives identified a compound with an indole moiety that exhibited significant tyrosinase inhibitory effects with an IC50 value of 72.55 μM. nih.gov Another study on indole–thiourea derivatives found a compound with an IC50 of 5.9 ± 2.47 μM against tyrosinase, which was more potent than the standard inhibitor kojic acid. mdpi.com These findings suggest that the indole scaffold is a promising starting point for the design of novel tyrosinase inhibitors.

Anti-platelet Aggregation:

Nitro compounds have been investigated for their anti-platelet aggregation properties. nih.gov It is known that nitrates can inhibit platelet aggregation, and this effect is thought to be mediated by the stimulation of guanylate cyclase and an increase in cyclic GMP levels. nih.gov While direct studies on this compound are lacking, the presence of the nitro group suggests a potential for anti-platelet activity. For instance, nitroglycerin has been shown to inhibit platelet aggregation in vitro and in vivo. nih.gov

Table of Compounds

Computational and Theoretical Studies of 7 Benzyloxy 3 Methyl 5 Nitro 1h Indole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining the electronic structure, geometry, and reactivity of 7-(benzyloxy)-3-methyl-5-nitro-1H-indole.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. researchgate.net By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, a geometry optimization would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d) or higher. nih.gov This process calculates bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

Illustrative Optimized Geometry Parameters (Hypothetical Data) This table presents hypothetical, representative data for this compound, as specific experimental or calculated values for this exact compound are not publicly available. The values are based on typical bond lengths and angles for similar chemical structures.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d)) |

| Bond Length | C2-C3 | 1.38 Å |

| N1-C2 | 1.37 Å | |

| C5-N(nitro) | 1.45 Å | |

| O-C(benzyl) | 1.37 Å | |

| Bond Angle | C2-N1-C7a | 108.5° |

| C4-C5-C6 | 121.0° | |

| Dihedral Angle | C4-C5-N-O(nitro) | ~180° |

| C6-C7-O-C(benzyl) | Variable (flexible bond) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net

For this compound, the presence of the electron-donating indole (B1671886) nitrogen and benzyloxy group, and the electron-withdrawing nitro group, significantly influences the FMOs. The HOMO is expected to be localized primarily on the indole ring and the oxygen of the benzyloxy group, which are electron-rich regions. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the associated aromatic system, as this group is a strong electron acceptor. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and polarizability. researchgate.net

Hypothetical Frontier Molecular Orbital Energies This table contains hypothetical FMO data for this compound, derived from general principles for similar nitroaromatic compounds. Specific calculated values are not available in the literature.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; likely localized on the indole and benzyloxy moieties. |

| LUMO | -2.8 | Lowest Unoccupied Molecular Orbital; likely localized on the nitrobenzene (B124822) portion of the molecule. |

| HOMO-LUMO Gap (ΔE) | 3.7 | A moderate gap suggesting a balance of stability and reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govwolfram.com

In this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them primary sites for interacting with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net The oxygen of the benzyloxy group would also exhibit a negative potential. Conversely, a positive potential would likely be observed near the indole N-H proton and the aromatic protons, indicating their susceptibility to nucleophilic agents. uni-muenchen.de This analysis is crucial for predicting intermolecular interactions, including those with biological receptors.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein target. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function.

While no specific docking studies for this compound have been published, research on other indole derivatives demonstrates the utility of this approach. For instance, indole-based compounds have been docked into the active sites of various enzymes, such as protein kinases, to predict their inhibitory potential. nih.govresearchgate.net A hypothetical docking study of this compound into a kinase active site might reveal key interactions, such as hydrogen bonding between the nitro group and backbone residues, or pi-stacking interactions involving the indole and benzyl (B1604629) rings. These interactions would be critical for the stability of the ligand-protein complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, untested compounds. mdpi.com These models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., electronic, steric, and hydrophobic features).

For a compound like this compound, a QSAR model could be developed using a dataset of related indole derivatives with known biological activities. tandfonline.comnih.gov Descriptors such as molecular weight, logP, dipole moment, and HOMO/LUMO energies would be calculated for each compound. A regression analysis, such as Multiple Linear Regression (MLR), would then be used to create an equation linking these descriptors to the observed activity. bohrium.com Such a model could predict the potential biological activity of this compound and guide the design of more potent analogues. mdpi.com

Example of a Generic QSAR Equation This represents a typical format for a QSAR model and does not use real data. pIC₅₀ = c₀ + (c₁ * Descriptor₁) - (c₂ * Descriptor₂) + (c₃ * Descriptor₃)

Where:

pIC₅₀ is the predicted biological activity.

c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis.

Descriptor₁, Descriptor₂, etc. are calculated molecular properties.

In Silico ADMET Prediction for Pharmacokinetic Profiling (excluding toxicity interpretation)

In silico ADMET (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational approach to estimate the pharmacokinetic properties of a compound. imedpub.com These predictions are vital in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles.

For this compound, various ADMET properties can be estimated using specialized software. These predictions are based on the molecule's structure and physicochemical properties. For example, models can predict human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding (PPB). japsonline.comresearchgate.net Studies on other indole derivatives have shown that these compounds generally exhibit good absorption. nih.govneliti.com The predicted ADMET profile helps in assessing the potential of a compound to reach its target in the body and be maintained at a therapeutic concentration.

Illustrative In Silico ADMET Predictions (Hypothetical Data) This table shows hypothetical ADMET predictions for this compound based on general characteristics of similar molecules. These are not based on specific experimental results.

| ADMET Property | Predicted Value/Classification | Implication for Pharmacokinetics |

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited access to the central nervous system. |

| CYP2D6 Inhibition | Likely Non-inhibitor | Lower potential for drug-drug interactions involving this enzyme. |

| Plasma Protein Binding (PPB) | High (>90%) | May have a longer duration of action but lower free concentration. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would involve identifying the molecule's stable three-dimensional arrangements, known as conformers, and determining their relative energies. The presence of several rotatable bonds—notably the C-O bond of the benzyloxy group and its attachment to the indole ring—suggests that the molecule can adopt multiple conformations. The interplay of steric hindrance and electronic interactions between the bulky benzyloxy group, the methyl group at the 3-position, and the nitro group at the 5-position will dictate the energetically favorable geometries.

Conformational Analysis

A systematic search of the conformational space is typically performed using computational methods like molecular mechanics or, for higher accuracy, quantum mechanical calculations such as Density Functional Theory (DFT). By systematically rotating the key dihedral angles and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to rotation between them. rug.nluni-muenchen.de

For a molecule like this compound, the key dihedral angles to consider would be:

τ1 (C6-C7-O-CH2): Rotation around the bond connecting the benzyloxy group to the indole ring.

τ2 (C7-O-CH2-C_phenyl): Rotation of the benzyl group itself.

A relaxed PES scan, where all other geometric parameters are optimized at each step of the dihedral angle rotation, provides a detailed view of the conformational landscape. researchgate.net For instance, a study on N-benzyl-N-(furan-2-ylmethyl)acetamide, which also features a flexible N-benzyl group, revealed the presence of multiple stable conformers arising from hindered rotation around the amide bond. researchgate.netresearchgate.net This suggests that this compound would also exhibit distinct, energetically accessible conformations.

Table 1: Illustrative Conformational Analysis Data for a Substituted Indole Derivative

This table presents hypothetical data for the most stable conformers of a substituted indole, illustrating the kind of information obtained from a conformational analysis. The relative energies indicate the stability of each conformer with respect to the most stable one.

| Conformer | Dihedral Angle (τ1) (°) | Dihedral Angle (τ2) (°) | Relative Energy (kcal/mol) |

| 1 | 90 | 60 | 0.00 |

| 2 | -90 | 60 | 0.15 |

| 3 | 90 | 180 | 1.20 |

| 4 | -90 | -60 | 0.15 |

| 5 | 0 | 90 | 2.50 |

This data is illustrative and based on typical findings for substituted aromatic compounds.

The results of such an analysis would likely show that the most stable conformers are those that minimize steric clashes between the benzyloxy group and the adjacent substituents on the indole ring. The rotational barrier between these conformers can also be determined from the PES, providing insight into the flexibility of the molecule at different temperatures. researchgate.netresearchgate.net

Molecular Dynamics Simulations

To understand the dynamic behavior of this compound in a more realistic environment, such as in a solvent, molecular dynamics (MD) simulations are employed. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory that reveals how the molecule moves and fluctuates. igem.org

An MD simulation would typically be run for several nanoseconds, and the resulting trajectory would be analyzed to extract key metrics that describe the molecule's stability and flexibility. Two common metrics are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net

RMSD: This metric measures the average deviation of the atomic positions of the molecule over time relative to a reference structure (usually the initial, energy-minimized conformation). A stable RMSD value over the course of the simulation suggests that the molecule has reached a stable equilibrium state.

RMSF: This metric quantifies the fluctuation of each individual atom or residue around its average position. High RMSF values indicate regions of high flexibility, while low values point to more rigid parts of the molecule.

For this compound, an MD simulation would likely show that the indole core is relatively rigid, exhibiting low RMSF values. In contrast, the benzyloxy group, being more exposed and flexible, would be expected to show higher RMSF values, indicating its greater freedom of movement.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Results for a Substituted Indole Derivative

This table provides a representative set of parameters and expected results from an MD simulation of a substituted indole derivative in a water box.

| Parameter | Value |

| Simulation Software | GROMACS |

| Force Field | AMBER |

| Solvent | SPC/E Water |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Average RMSD (backbone) | 1.5 Å |

| Peak RMSF (flexible loop) | 3.0 Å |

This data is illustrative and based on typical MD simulation setups and outcomes for organic molecules. researchgate.net

The insights gained from both conformational analysis and molecular dynamics simulations are invaluable. They provide a detailed picture of the structural preferences and dynamic capabilities of this compound, which is essential for understanding its chemical reactivity and potential biological activity.

Preclinical in Vitro and in Vivo Research Models for Biological Evaluation

Cell-Based Assays for Investigating Cellular Responses

Cell-based assays are fundamental in preclinical research for the initial screening and characterization of a compound's biological activity at the cellular level. These in vitro models allow for a controlled investigation of cellular responses, providing insights into potential therapeutic applications.

Comprehensive Screening on Cancer Cell Lines

A comprehensive screening of 7-(benzyloxy)-3-methyl-5-nitro-1H-indole against a panel of human cancer cell lines would be a critical first step in evaluating its potential as an anticancer agent. Such screenings typically involve assays that measure cell viability, proliferation, and cytotoxicity.

Research Findings: There is currently no publicly available data from comprehensive screenings of this compound on cancer cell lines. Information regarding its half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values against specific cancer cell types is not documented in the reviewed literature.

Microbial Strain Susceptibility and Resistance Testing

To determine any potential antimicrobial properties of this compound, it would need to be tested against a diverse range of pathogenic microbial strains, including bacteria and fungi. Standard methods include broth microdilution and disk diffusion assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Research Findings: No studies detailing the susceptibility or resistance of microbial strains to this compound have been identified. Data on its effectiveness against common pathogens or resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) or Vancomycin-resistant Enterococci (VRE) is not available.

Enzymatic Assays for Target Inhibition Quantification

Enzymatic assays are crucial for elucidating the mechanism of action of a compound by quantifying its inhibitory effects on specific enzymes that are key to disease pathways.

Research Findings: There is no information available in the public domain regarding the evaluation of this compound in enzymatic assays. Consequently, its potential molecular targets and inhibitory constants (e.g., Kᵢ, IC₅₀) remain unknown.

Animal Models for Disease Pathophysiology Studies

Following promising in vitro results, animal models are employed to study the efficacy, pharmacokinetics, and pharmacodynamics of a compound in a living organism, providing a more complex physiological environment that mimics human diseases.

Research Findings: As there is no published in vitro data to suggest potential therapeutic efficacy, there are no records of this compound being investigated in any animal models for disease pathophysiology studies.

Methodologies for Investigating Drug Resistance Reversal

The potential for a compound to reverse multidrug resistance (MDR) is often investigated in cell lines that overexpress efflux pumps, such as P-glycoprotein. Assays would typically assess if the compound can restore the efficacy of known anticancer or antimicrobial drugs.

Research Findings: No research has been published on the use of this compound in methodologies aimed at investigating the reversal of drug resistance.

Future Research Directions and Therapeutic Prospects

Development of Novel Indole-Based Chemical Entities with Enhanced Specificity

The structural versatility of the indole (B1671886) ring allows for extensive modifications to enhance the specificity of drug candidates for their biological targets. rsc.orgnih.gov Future research will focus on the rational design of novel indole derivatives that can selectively interact with specific receptor subtypes, enzyme isoforms, or signaling pathways, thereby minimizing off-target effects and improving therapeutic outcomes.

The development of highly specific indole-based compounds is crucial for treating a variety of diseases. For instance, in cancer therapy, designing indole derivatives that selectively target proteins overexpressed in tumor cells can reduce the toxicity associated with conventional chemotherapy. nih.gov Similarly, for neurodegenerative diseases, enhancing the specificity of indole compounds for particular neurotransmitter receptors or protein aggregates can lead to more effective treatments with fewer side effects. nih.gov

Recent studies have highlighted the potential of substituted indole-acrylamide derivatives as tubulin-targeting agents with anticancer properties. rsc.org Furthermore, the strategic incorporation of different functional groups onto the indole scaffold allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, leading to the development of innovative drug candidates with improved therapeutic profiles. nih.gov

Exploration of Combination Therapies and Synergistic Approaches

The use of indole derivatives in combination with existing drugs presents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. Research has shown that certain indole compounds can act synergistically with standard antibiotics to combat resistant bacterial strains. nih.govespublisher.com These indole derivatives can permeabilize bacterial cell membranes, thereby increasing the effectiveness of antibiotics like norfloxacin, oxacillin, and vancomycin (B549263) against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). espublisher.com

In oncology, the combination of indole-based compounds with established anticancer agents is a burgeoning area of investigation. For example, some indole derivatives have been designed as dual inhibitors of key signaling proteins in cancer, such as EGFR and SRC kinases, which can lead to a more potent antitumor effect and delay the onset of drug resistance. acs.org The ability of vinca (B1221190) alkaloids, which contain an indole core, to be used in combination with other chemotherapeutic agents is a well-established example of this approach. nih.gov The development of indole-containing metal complexes has also shown synergistic antiproliferative effects when combined with drugs like doxorubicin. orientjchem.org

Identification and Investigation of New Therapeutic Areas

While indole derivatives have been extensively studied for their anticancer, antimicrobial, and anti-inflammatory properties, emerging research is uncovering their potential in a wider range of therapeutic areas. rsc.orgnih.govespublisher.com One such promising field is the treatment of fibrosis, a condition characterized by the excessive formation of connective tissue in organs. ijariie.com

Studies have shown that indole-based small molecules can ameliorate pulmonary, liver, myocardial, and renal fibrosis by modulating various signaling pathways, including the NF-κB, Wnt/β-catenin, and TGF-β/Smad pathways. ijariie.com For example, a synthetic indole-containing compound, LG4, has demonstrated renal protective effects in a mouse model of diabetic kidney disease by reducing glomerulosclerosis and fibrosis. nih.gov Natural indole alkaloids such as isorhynchophylline (B1663542) and evodiamine (B1670323) have also shown efficacy in treating organ fibrosis. ijariie.com

Furthermore, the broad biological activity of the indole scaffold suggests its potential application in treating a variety of other conditions, including viral diseases, parasitic infections, and metabolic disorders. rsc.orgnih.gov The continued exploration of the vast chemical space of indole derivatives is likely to reveal even more novel therapeutic applications in the future.

Advancement of Synthetic Strategies for Improved Compound Accessibility

The efficient and versatile synthesis of functionalized indoles is critical for the exploration of their therapeutic potential. Traditional methods for indole synthesis are being supplemented and, in some cases, replaced by more advanced and sustainable strategies that offer greater control over regioselectivity and stereoselectivity. researchgate.netnih.gov

One of the most significant advancements is the direct C-H functionalization of the indole nucleus. nih.govespublisher.comespublisher.com This approach allows for the introduction of various substituents at different positions of the indole ring without the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. espublisher.com Transition metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in developing site-selective C-H functionalization methods for all positions of the indole ring. nih.govespublisher.com

Photocatalysis and flow chemistry are also emerging as powerful tools for indole synthesis. nih.govacs.orgnih.govcmu.edu Photocatalysis, using visible light, enables the synthesis of indoles under mild conditions and can even be performed within living cells. researchgate.net Flow chemistry offers advantages in terms of safety, scalability, and reaction control, allowing for the rapid and efficient production of indole derivatives. nih.govcmu.edunih.gov These modern synthetic methods are crucial for creating diverse libraries of indole compounds for high-throughput screening and drug discovery programs.

Integration of Artificial Intelligence and Machine Learning in Indole Drug Discovery Programs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to indole-based compounds is a rapidly growing area of research. ijariie.comresearchgate.net These computational tools can significantly accelerate the identification and optimization of novel drug candidates.

Virtual screening of large compound libraries using ML models can rapidly identify potential indole-based inhibitors for specific biological targets. rsc.orgnih.govacs.org For instance, machine learning models have been successfully used to screen for and identify new inhibitors of indoleamine 2,3-dioxygenase (IDO), a promising target for cancer immunotherapy. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models, powered by AI, can predict the biological activity of novel indole derivatives based on their chemical structure. nih.govnih.govespublisher.comnih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and selectivity. These models have been applied to predict the activity of indole derivatives against various targets, including monoamine oxidases and SARS-CoV-2 main protease. nih.govnih.gov

Furthermore, de novo design algorithms based on deep learning can generate entirely new indole-based molecular structures with desired therapeutic properties. nih.govcmu.edufrontiersin.orgnih.govresearchgate.net This approach has the potential to uncover novel chemical scaffolds that may not be accessible through traditional medicinal chemistry approaches. The integration of AI and ML into the drug discovery pipeline promises to make the development of new indole-based therapies faster, more efficient, and more successful. nih.govresearchgate.net

Q & A

Basic: What synthetic strategies are effective for introducing the nitro group into 7-(benzyloxy)-3-methyl-1H-indole?

Answer:

The nitration of indole derivatives typically requires careful control of reaction conditions to achieve regioselectivity. For 7-(benzyloxy)-3-methyl-1H-indole, nitration at the 5-position can be achieved using mixed acid systems (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The benzyloxy group at position 7 acts as an electron-donating group, directing electrophilic substitution to the para position (C-5). Prior protection of the indole NH (e.g., with a Boc group) may prevent side reactions. Post-nitration, purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) is critical to isolate the product .

Basic: How can the structure of 7-(benzyloxy)-3-methyl-5-nitro-1H-indole be confirmed using spectroscopic methods?

Answer:

Key techniques include:

- ¹H NMR : The benzyloxy group shows a singlet for the CH₂Ph protons (~δ 5.1 ppm) and aromatic protons in the benzyl group (~δ 7.3–7.5 ppm). The methyl group at C-3 appears as a singlet (~δ 2.4 ppm). The nitro group deshields adjacent protons, shifting H-4 and H-6 to δ ~8.0–8.5 ppm .

- ¹³C NMR : The nitro group induces downfield shifts for C-5 (~δ 145–150 ppm) and adjacent carbons.

- HRMS : A molecular ion peak matching the exact mass (e.g., [M+H]+ calculated for C₁₆H₁₄N₂O₃: 282.1004) confirms the molecular formula .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitutions on this compound?

Answer:

Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify electron-rich positions. For example, the benzyloxy group at C-7 increases electron density at C-5, favoring nitration at this position. Fukui indices (electrophilicity) and molecular orbital analysis (HOMO localization) further validate regioselectivity . Such models guide synthetic design without extensive trial-and-error .

Advanced: What experimental parameters are critical for resolving the crystal structure of this compound using X-ray diffraction?

Answer:

- Crystal Quality : Slow evaporation from solvents like DCM/hexane yields single crystals.

- Data Collection : High-resolution data (≤ 0.8 Å) at low temperature (100 K) minimizes thermal motion artifacts.

- Refinement : Use SHELXL for small-molecule refinement. Key parameters include R-factor convergence (< 5%), proper handling of disorder (e.g., benzyloxy group), and validation via residual density maps .

Advanced: How can contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?

Answer:

Unexpected splitting may arise from dynamic effects (e.g., hindered rotation of the benzyloxy group) or impurities. Strategies include:

- Variable Temperature NMR : Cooling to −40°C can slow rotation, simplifying splitting patterns.

- 2D NMR (COSY, NOESY) : Correlates coupled protons and spatial proximities (e.g., confirming benzyloxy orientation).

- Comparative Analysis : Cross-check with analogs (e.g., 7-methoxy derivatives) to identify substituent-specific shifts .

Basic: What are optimized conditions for reducing the nitro group in this compound to an amine?

Answer:

Catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reduction (SnCl₂·2H₂O in HCl/MeOH) effectively converts the nitro group to an amine. For catalytic hydrogenation, monitor reaction progress via TLC (Rf shift in 1:1 EtOAc/hexane). Post-reduction, purify via acid-base extraction to remove tin byproducts .

Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Steric Effects : The 3-methyl group may hinder coupling at C-2/C-3.

- Electronic Effects : The electron-withdrawing nitro group deactivates the indole ring, requiring Pd-catalyzed conditions (e.g., Suzuki-Miyaura with Buchwald-Hartwig ligands) for C-6 functionalization. DFT studies predict activation barriers for cross-coupling sites .

Basic: What stability considerations apply to this compound during storage?

Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent nitro group degradation.

- Moisture : The benzyloxy group is stable under anhydrous conditions. Use molecular sieves in storage containers .

Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for alkylation steps.

- Catalysis : Use Bi(OTf)₃ as a Lewis acid for nitration, reducing waste vs. traditional mixed acids.

- Microwave-Assisted Synthesis : Reduces reaction time and energy consumption for steps like benzyloxy introduction .

Advanced: What strategies validate the purity of intermediates in multi-step syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.